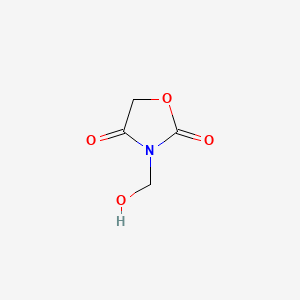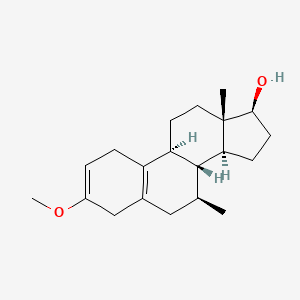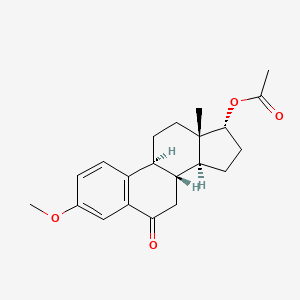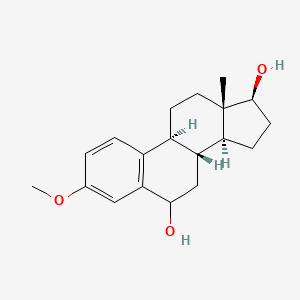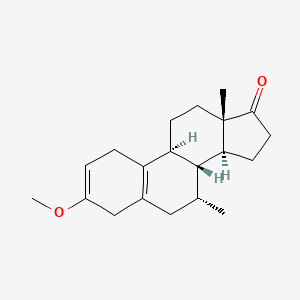
Trimetozine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimetozine-d8 is a biochemical used for proteomics research . It is a sedative with mild tranquilizing effects and has been used in the treatment of anxiety .
Molecular Structure Analysis
Trimetozine-d8 has a molecular formula of C14H11D8NO5 and a molecular weight of 289.35 . The exact structure is not provided in the search results.Chemical Reactions Analysis
The electrochemical behavior of a novel analogue of Trimetozine was investigated using voltammetry . The compound exhibits two distinct oxidation peaks: the first peak corresponds to the oxidation of the phenolic fraction, and the second peak denotes the oxidation of the amino group from morpholine .Physical And Chemical Properties Analysis
Trimetozine-d8 has a molecular formula of C14H11D8NO5 and a molecular weight of 289.35 . Further physical and chemical properties are not provided in the search results.Mecanismo De Acción
The mechanism of action of Trimetozine involves its effect on cellular energy metabolism, specifically the metabolism of fatty acids and glucose . One of the primary ways that cells generate energy is through the process of oxidation, where molecules such as fatty acids or glucose are broken down to produce ATP (adenosine triphosphate) .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trimetozine-d8 involves the substitution of eight deuterium atoms in the Trimetazidine molecule.", "Starting Materials": [ "Trimetazidine", "Deuterium oxide", "Sodium borohydride", "Deuterated acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "The starting material, Trimetazidine, is reacted with deuterium oxide and sodium borohydride in methanol to produce Trimetazidine-d8.", "The Trimetazidine-d8 is then reacted with deuterated acetic acid in the presence of sodium hydroxide to produce a deuterated intermediate.", "The deuterated intermediate is then reacted with hydrochloric acid in methanol to produce the final product, Trimetozine-d8.", "The product is purified by extraction with ethyl acetate." ] } | |
Número CAS |
1346604-05-4 |
Nombre del producto |
Trimetozine-d8 |
Fórmula molecular |
C14H19NO5 |
Peso molecular |
289.357 |
Nombre IUPAC |
(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 |
Clave InChI |
XWVOEFLBOSSYGM-DUSUNJSHSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 |
Sinónimos |
4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone; NSC 62939-d8; PS 2383-d8; Opalene-d8; Sedoxazine-d8; 4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Abbott 22370-d8; N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8; Trifenoxazine-d8; Tr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



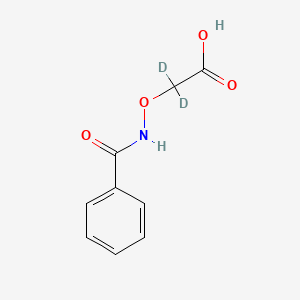
![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)

